5-(2-Aminoethyl)benzene-1,3-diol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

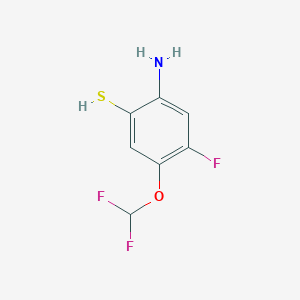

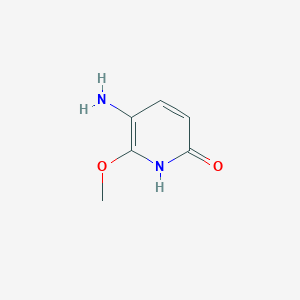

5-(2-Aminoetil)benceno-1,3-diol bromhidrato es un compuesto químico con la fórmula molecular C8H12BrNO2 y un peso molecular de 234.1 g/mol. La dopamina juega un papel crucial en varias funciones fisiológicas, incluyendo el control del movimiento, la motivación y la recompensa.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-(2-Aminoetil)benceno-1,3-diol bromhidrato implica la reacción de 2,4-dihidroxi-benzaldehído con 2-aminoetanol en presencia de ácido bromhídrico. La mezcla de reacción se agita a temperatura ambiente durante 24 horas, lo que resulta en la formación del compuesto deseado como un polvo blanco con un rendimiento del 85%.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Los materiales de partida, 2,4-dihidroxi-benzaldehído, 2-aminoetanol y ácido bromhídrico, se utilizan en cantidades apropiadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(2-Aminoetil)benceno-1,3-diol bromhidrato experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Reducción: El borohidruro de sodio (NaBH4) se utiliza a menudo para reducir el grupo nitro a un grupo amino.

Sustitución: La N-bromosuccinimida (NBS) se utiliza para reacciones de bromación.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

5-(2-Aminoetil)benceno-1,3-diol bromhidrato tiene una amplia gama de aplicaciones en varios campos de investigación científica. Se utiliza ampliamente como un neurotransmisor en neurofarmacología y neuroquímica. El compuesto también se utiliza en el estudio de trastornos neurológicos como la enfermedad de Parkinson, la esquizofrenia y el trastorno por déficit de atención e hiperactividad. Además, se emplea en el desarrollo de nanomateriales híbridos de polímeros lipídicos para la entrega de ARNm.

Mecanismo De Acción

El compuesto actúa como un neurotransmisor en el sistema nervioso central uniéndose y activando los receptores de dopamina. Esta activación da como resultado varias respuestas fisiológicas, incluyendo el control del movimiento, la motivación y la recompensa. Los objetivos moleculares y las vías involucradas incluyen las vías dopaminérgicas en el cerebro, que juegan un papel crítico en la regulación del estado de ánimo y el comportamiento.

Comparación Con Compuestos Similares

Compuestos Similares

Dopamina: El neurotransmisor natural con funciones fisiológicas similares.

N1, N3, N5-tris (2-aminoetil)benceno-1,3,5-tricarboxamida: Un nanomaterial lipídico utilizado en la entrega de ARNm.

Singularidad

5-(2-Aminoetil)benceno-1,3-diol bromhidrato es único debido a su naturaleza sintética y su estabilidad mejorada en comparación con la dopamina natural. La forma de sal de bromhidrato aumenta su solubilidad en agua, haciéndola más adecuada para diversas configuraciones experimentales.

Propiedades

Fórmula molecular |

C8H12BrNO2 |

|---|---|

Peso molecular |

234.09 g/mol |

Nombre IUPAC |

5-(2-aminoethyl)benzene-1,3-diol;hydrobromide |

InChI |

InChI=1S/C8H11NO2.BrH/c9-2-1-6-3-7(10)5-8(11)4-6;/h3-5,10-11H,1-2,9H2;1H |

Clave InChI |

ORHNPQOUNADMDK-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1O)O)CCN.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B12314116.png)

![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)

![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)